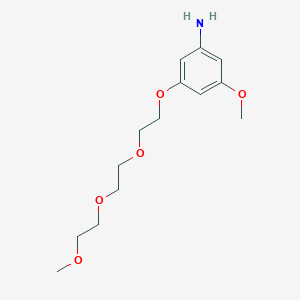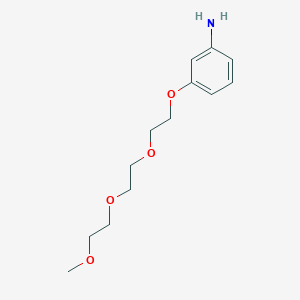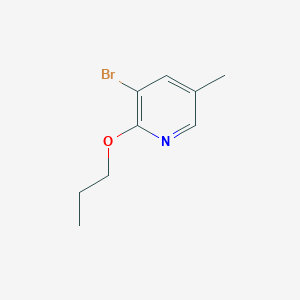
1-(5-Bromothiophen-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-3-yl)ethanol is an organic compound with the molecular formula C6H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the thiophene ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by the introduction of the hydroxyl group. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The hydroxyl group can be introduced through a Grignard reaction or by using other suitable reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromothiophen-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
- Oxidation of this compound can yield 1-(5-Bromothiophen-3-yl)ethanone.
- Reduction can produce 1-(5-Thiophen-3-yl)ethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Bromothiophen-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-3-yl)ethanol depends on the specific application. In chemical reactions, the bromine atom and hydroxyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
1-(5-Bromothiophen-3-yl)ethanol can be compared with other thiophene derivatives, such as:
1-(5-Chlorothiophen-3-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(5-Methylthiophen-3-yl)ethanol: Contains a methyl group instead of a halogen.
1-(5-Nitrothiophen-3-yl)ethanol: Contains a nitro group, which significantly alters its reactivity.
Propriétés
IUPAC Name |
1-(5-bromothiophen-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOQRUZGKSCZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL](/img/structure/B7978255.png)


![Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine](/img/structure/B7978267.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine](/img/structure/B7978274.png)


![Benzyl[(3-bromo-5-methylphenyl)methyl]amine](/img/structure/B7978304.png)






